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Compound of Interest

7-Bromo-1H-pyrazolo[4,3-
Compound Name:
bjpyridine

Cat. No.: B567061

Introduction: The Strategic Value of the
Pyrazolo[4,3-b]pyridine Core

7-Bromo-1H-pyrazolo[4,3-b]pyridine belongs to the azaindazole family, a class of bicyclic
heterocycles where a benzene ring in the indazole scaffold is replaced by a pyridine ring.[1]
This seemingly simple substitution has profound implications for its chemical and biological
properties. The pyridine nitrogen introduces a handle for hydrogen bonding, alters the
molecule's pKa, and modulates the electronic distribution of the entire ring system.

The pyrazolopyridine scaffold is a "privileged” structure in medicinal chemistry, appearing in
numerous compounds with diverse biological activities, including kinase inhibitors and receptor
antagonists.[1] The 7-bromo substituent is not merely an inert feature; it is a strategically
placed reactive handle. Its presence unlocks the potential for a vast array of chemical
transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the
systematic and efficient elaboration of the core structure, making 7-Bromo-1H-pyrazolo[4,3-
b]pyridine an invaluable starting material for building libraries of compounds for high-
throughput screening and lead optimization.

Physicochemical and Structural Properties

The fundamental properties of 7-Bromo-1H-pyrazolo[4,3-b]pyridine are summarized below. It
is important to note that while core data is well-established, specific experimental values for
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properties like melting point are not widely reported in peer-reviewed literature, a common
characteristic for specialized synthetic intermediates.

Property Value Source(s)
Molecular Formula CeHaBrNs [2]
Molecular Weight 198.02 g/mol [2]

CAS Number 1256806-33-3 [2]
Appearance Amber Solid [2]

Melting Point Not reported in literature N/A

- Soluble in DMSO, Methanaol,
Solubility _ [2]
Dichloromethane

Expert Insight on Solubility: The reported use of Dimethyl Sulfoxide (DMSO) for NMR analysis
and a methanol/dichloromethane mixture for chromatography indicates good solubility in polar
aprotic and moderately polar solvents.[2] Its heterocyclic nature and the presence of a
hydrogen bond donor (N-H) and acceptor (pyridine N) suggest poor solubility in non-polar
solvents like hexanes and limited solubility in water. For reaction chemistry, solvents like
Dioxane, Toluene, and DMF are appropriate choices, depending on the specific reaction
conditions.

Spectroscopic and Analytical Profile

Proper characterization is critical to confirm the identity and purity of 7-Bromo-1H-
pyrazolo[4,3-b]pyridine. The following is a guide to its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is the most direct method for structural confirmation.
The reported spectrum in DMSO-de shows four distinct signals.[2]

o 0 ~13.9 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton
on the pyrazole nitrogen (N1-H). Its broadness is due to quadrupole broadening and
potential exchange.
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o 0 ~8.3-8.5 ppm (2H, multiplet): These signals correspond to the two protons on the
pyridine ring.

o & ~7.7 ppm (1H, doublet, J=4.80 Hz): This signal corresponds to the proton on the
pyrazole ring. The coupling constant is typical for this system.

e 13C NMR: While specific experimental data is not readily available, the proton-decoupled 13C
NMR spectrum is expected to show six distinct signals in the aromatic region (typically 6
100-160 ppm), corresponding to the six carbon atoms in the bicyclic system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 7-Bromo-1H-
pyrazolo[4,3-b]pyridine, the key observation is the isotopic pattern of the molecular ion due to
the presence of bromine (“°Br and 8!Br in an approximate 1:1 ratio).

e Expected [M]+: ~197 and ~199

e Reported [M+H]+: 197.9 (This corresponds to the protonated molecule, confirming the
molecular weight).[2]

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of key functional groups:

e ~3100-3000 cm~*: Aromatic C-H stretching.

e ~1600-1450 cm~*: C=C and C=N stretching vibrations characteristic of the aromatic rings.
e ~1100-1000 cm~1: C-Br stretching.

Synthesis and Purification Workflow

A reliable synthetic route is essential for obtaining high-quality material. The following protocol
is adapted from established literature.[2]

Experimental Protocol: Synthesis
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This synthesis involves a diazotization of an aminopyridine precursor followed by an
intramolecular cyclization.

Reaction Setup: To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in
toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).

e Initiation: Stir the mixture at room temperature for 15 minutes.
e Cyclization: Add isopentyl nitrite (2.3 eq) and heat the reaction mixture to 85°C for 4 hours.

o Causality: Isopentyl nitrite serves as the diazotizing agent, converting the amino group
(generated in situ from the acetamide) into a diazonium salt. The subsequent
intramolecular cyclization onto the adjacent methyl group forms the pyrazole ring.

o Work-up: Cool the reaction to room temperature and partition between ethyl acetate and
water.

o Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSQOa),
and concentrate under reduced pressure to yield a crude brown oil.

Workflow Diagram: Synthesis
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Diagram: Synthetic workflow for 7-Bromo-1H-pyrazolo[4,3-b]pyridine.
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Experimental Protocol: Purification

» Stationary Phase: Prepare a silica gel column.

e Mobile Phase: Elute the column with a mixture of methanol and dichloromethane (e.g., a
gradient starting from 1:99 up to 3:97).

o Causality: The choice of a polar solvent mixture is necessary to move the relatively polar
pyrazolopyridine product down the silica column. The gradient allows for the separation of
less polar impurities first, followed by the desired product.

e Analysis: Monitor the column fractions by Thin Layer Chromatography (TLC).

« |solation: Combine the product-containing fractions and concentrate under reduced pressure
to afford 7-Bromo-1H-pyrazolo[4,3-b]pyridine as an amber solid.[2]

Chemical Reactivity: A Gateway to Molecular
Diversity

The true value of 7-Bromo-1H-pyrazolo[4,3-b]pyridine lies in its reactivity, which allows it to
serve as a versatile scaffold. The C7-bromo bond is the primary site for derivatization via
palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to oxidative
addition to a Palladium(0) catalyst, initiating the catalytic cycle. This makes the compound an
excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.

This reaction couples the aryl bromide with a boronic acid or ester, enabling the introduction of
a wide variety of aryl or heteroaryl substituents at the 7-position.[3][4][5]

Representative Protocol: Suzuki-Miyaura Coupling

o Reaction Setup: To a dry Schlenk flask, add 7-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq),
the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPhs)s, 5 mol%), and a
base (e.g., Na2COs or Cs2COs3, 2.0 eq).
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 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three
times.

» Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1).

e Reaction: Heat the mixture (e.g., to 80-100°C) and stir until TLC or LC-MS analysis indicates
the consumption of the starting material.

o Work-up: After cooling, perform an aqueous work-up and extract the product with an organic
solvent. Purify by column chromatography.

This powerful reaction allows for the synthesis of 7-amino-substituted pyrazolopyridines by
coupling the aryl bromide with a primary or secondary amine.[6][7][8]

Representative Protocol: Buchwald-Hartwig Amination

e Reaction Setup: In a glovebox or under an inert atmosphere, combine 7-Bromo-1H-
pyrazolo[4,3-b]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g.,
Pdz(dba)s, 2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong,
non-nucleophilic base (e.g., NaOtBu or KsPOa, 1.4 eq).

e Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
e Reaction: Heat the mixture (e.g., to 90-110°C) and stir until the reaction is complete.

o Work-up: Cool the reaction, quench carefully, and perform an extractive work-up. Purify by
column chromatography.

Catalytic Cycle Diagram
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Diagram: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
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Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific
safety data sheet (SDS) for 7-Bromo-1H-pyrazolo[4,3-b]pyridine is not widely available, data
from closely related bromo-pyrazolopyridine isomers should be used as a precautionary guide.

» Hazards: Related compounds are classified as harmful or toxic if swallowed (Acute Toxicity,
Oral, Category 3 or 4).[9][10] Skin and eye irritation may also occur.

e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant
gloves.

» Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

» Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term
storage, an inert atmosphere (Argon or Nitrogen) is recommended to prevent potential
degradation.

Conclusion

7-Bromo-1H-pyrazolo[4,3-b]pyridine is more than just a chemical; it is a versatile platform for
innovation in drug discovery. Its well-defined structure, coupled with the strategic placement of
a reactive bromine handle, provides medicinal chemists with a reliable and adaptable tool for
synthesizing novel compounds. Understanding its properties, synthesis, and reactivity—
particularly its exceptional utility in palladium-catalyzed cross-coupling reactions—is key to
unlocking its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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